molecular formula C20H23N5O2 B2524180 (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 1904302-63-1

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2524180
CAS No.: 1904302-63-1
M. Wt: 365.437
InChI Key: PFWGWBFCODBEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds with complex structures, including pyrazole and oxadiazole moieties similar to the queried compound, have been synthesized and evaluated for anticancer activities. For instance, a study involved the synthesis of various heterocyclic compounds and their evaluation as potential anticancer agents (Gouhar & Raafat, 2015). These compounds were created through reactions with different nucleophile agents, leading to the formation of hydroxy pyrazole and hydroxy oxazole derivatives, among others.

Biological Activity Screening

Another research focused on synthesizing novel derivatives from key intermediates, incorporating isoxazole, oxadiazole, and pyrazolyl methanone oxime derivatives. The structures of the products were confirmed using spectral data, and their antibacterial activity was evaluated (Sangepu et al., 2016).

Antioxidant and Antimicrobial Activities

Further studies have synthesized new derivatives containing 1,3,4-oxadiazole and pyrazole moieties, exploring their antioxidant and antimicrobial potentials. Compounds were assessed for their ability to scavenge free radicals and inhibit the growth of various microbial strains, highlighting the diverse biological activities of these heterocyclic compounds (Bassyouni et al., 2012).

Structural Characterization and Molecular Docking

The structural characterization and molecular docking studies of synthesized compounds provide insights into their potential interaction mechanisms with biological targets. For example, novel pyrazole-incorporated isoxazole derivatives were synthesized, characterized, and subjected to docking studies to predict their binding affinities towards target enzymes or receptors, offering a pathway to understanding their biological activities (Radhika et al., 2020).

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-12-18(13(2)24(4)22-12)20(26)25-10-16(15-8-6-5-7-9-15)17(11-25)19-21-14(3)23-27-19/h5-9,16-17H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWGWBFCODBEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.